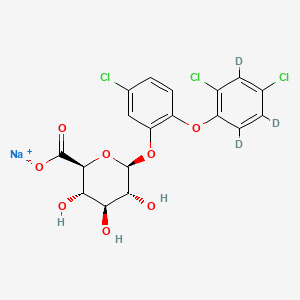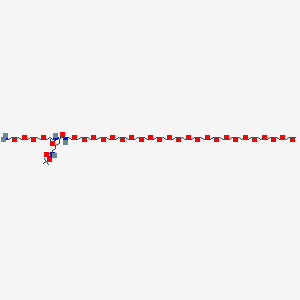
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” is a complex molecule that combines polyethylene glycol (PEG) chains with lysine and a protective Boc group. This compound is often used in bioconjugation, drug delivery, and other biomedical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” typically involves the following steps:
PEGylation: The attachment of polyethylene glycol (PEG) chains to lysine. This can be achieved through various chemical reactions, such as nucleophilic substitution or click chemistry.
Protection of Lysine: The lysine amino group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Coupling Reactions: The protected lysine is then coupled with additional PEG chains to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the PEG chains.
Substitution: Nucleophilic substitution reactions can be used to attach various functional groups to the PEG chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized PEG derivatives, while reduction can yield deprotected lysine.
科学的研究の応用
Chemistry
Bioconjugation: Used to attach biomolecules to surfaces or other molecules.
Polymer Chemistry: Utilized in the synthesis of advanced polymeric materials.
Biology
Drug Delivery: Enhances the solubility and stability of therapeutic agents.
Protein Modification: Used to modify proteins for improved pharmacokinetics.
Medicine
Targeted Therapy: Enables targeted delivery of drugs to specific tissues or cells.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
Cosmetics: Incorporated into formulations for improved texture and stability.
Food Industry: Used as an additive to enhance the properties of food products.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: The PEG chains can interact with cell membranes, proteins, and other biomolecules.
Pathways Involved: The compound can modulate signaling pathways, enhance drug delivery, and improve the stability of therapeutic agents.
類似化合物との比較
Similar Compounds
NH2-PEG4-Lys(Boc)-NH-(m-PEG12): A shorter PEG chain variant with similar properties.
NH2-PEG4-Lys(Boc)-NH-(m-PEG48): A longer PEG chain variant with enhanced solubility and stability.
Uniqueness
“NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” is unique due to its specific PEG chain length, which provides a balance between solubility, stability, and biocompatibility. This makes it particularly suitable for applications in drug delivery and bioconjugation.
特性
分子式 |
C71H142N4O32 |
|---|---|
分子量 |
1563.9 g/mol |
IUPAC名 |
tert-butyl N-[(5S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C71H142N4O32/c1-71(2,3)107-70(78)74-10-6-5-7-67(75-68(76)8-12-80-17-20-84-25-26-85-21-18-81-13-9-72)69(77)73-11-14-82-19-22-86-27-28-88-31-32-90-35-36-92-39-40-94-43-44-96-47-48-98-51-52-100-55-56-102-59-60-104-63-64-106-66-65-105-62-61-103-58-57-101-54-53-99-50-49-97-46-45-95-42-41-93-38-37-91-34-33-89-30-29-87-24-23-83-16-15-79-4/h67H,5-66,72H2,1-4H3,(H,73,77)(H,74,78)(H,75,76)/t67-/m0/s1 |
InChIキー |
CMKOYNCQZMKABR-JVGAIOTISA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


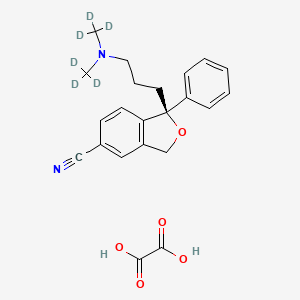
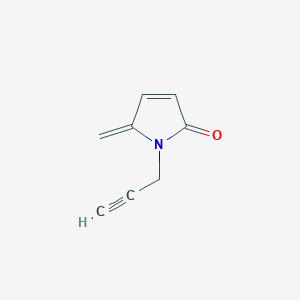
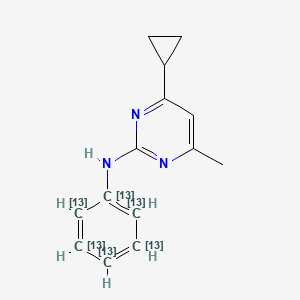

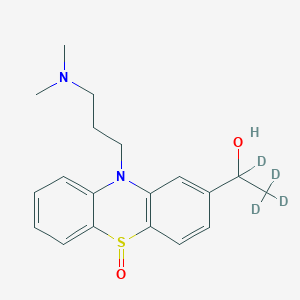

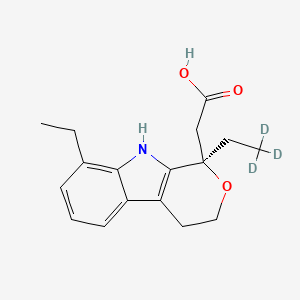

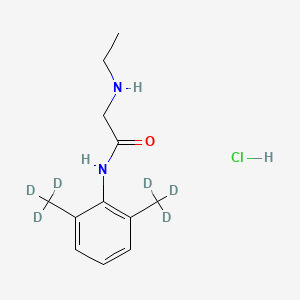
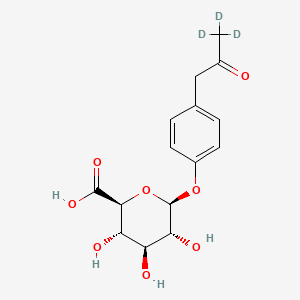

![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
